molecular formula C9H7BrN2S B13503358 4-Bromo-3-phenyl-1,2-thiazol-5-amine

4-Bromo-3-phenyl-1,2-thiazol-5-amine

Cat. No.: B13503358
M. Wt: 255.14 g/mol
InChI Key: JMOPCENJMJWKPZ-UHFFFAOYSA-N
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Description

4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-phenyl-1,2-thiazol-5-amine typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-phenyl-1,2-thiazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary and secondary amines.

Mechanism of Action

The mechanism of action of 4-Bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-phenylthiazole: Similar structure but lacks the amino group.

    3-Phenyl-1,2-thiazol-5-amine: Similar structure but lacks the bromine atom.

    4-Bromo-3-methyl-1,2-thiazol-5-amine: Similar structure but has a methyl group instead of a phenyl group.

Uniqueness

4-Bromo-3-phenyl-1,2-thiazol-5-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-3-phenyl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOPCENJMJWKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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